3,11-Dihydroxy myristoic acid, also known as (R)-3-hydroxytetradecanoic acid, is a hydroxylated derivative of myristic acid, a saturated fatty acid with the molecular formula CHO. This compound is characterized by the presence of hydroxyl groups at the 3rd and 11th carbon positions of the fatty acid chain. Myristic acid itself is derived from various natural sources, including nutmeg, coconut oil, and palm kernel oil, where it plays roles in biological membranes and lipid metabolism.
Myristic acid was first isolated from nutmeg (Myristica fragrans) in 1841. It occurs naturally in significant quantities in various animal and plant fats. The specific hydroxylated form, 3,11-dihydroxy myristoic acid, can be synthesized through chemical modifications of myristic acid or derived from specific metabolic pathways involving fatty acid hydroxylation.
3,11-Dihydroxy myristoic acid belongs to the class of organic compounds known as long-chain fatty acids. It is categorized under hydroxy fatty acids due to the presence of hydroxyl functional groups. This compound is also recognized for its potential bioactive properties in various biochemical processes.
The synthesis of 3,11-dihydroxy myristoic acid can be achieved through several methods:
The synthesis typically requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and selectivity for the desired product.
The molecular structure of 3,11-dihydroxy myristoic acid features a long hydrocarbon chain with two hydroxyl groups located at carbon positions 3 and 11. Its structural formula can be represented as:
3,11-Dihydroxy myristoic acid can participate in various chemical reactions typical of fatty acids and alcohols:
These reactions are often facilitated by catalysts or specific reagents to ensure selectivity and yield.
The mechanism by which 3,11-dihydroxy myristoic acid exerts biological effects involves its incorporation into cellular membranes or interaction with proteins involved in lipid metabolism. The presence of hydroxyl groups enhances its solubility and potential reactivity compared to non-hydroxylated fatty acids.
Research indicates that such compounds may influence metabolic pathways related to energy storage and utilization, as well as signaling pathways involving lipid mediators.
3,11-Dihydroxy myristoic acid has potential applications in:
This compound represents a significant area for further research due to its unique structural features and biological implications.
Microbial fermentation represents a cornerstone in the bioproduction of specialized hydroxy fatty acids (HFAs) like 3,11-dihydroxy myristic acid. Bacteria leverage both de novo synthesis and exogenous fatty acid modification pathways. Pseudomonas species, for example, express hydratases that convert unsaturated fatty acids (e.g., oleic acid) to 10-hydroxy stearic acid through anaerobic hydration [9]. In contrast, recombinant Escherichia coli strains engineered with CYP450 genes and redox partners achieve precise mid-chain hydroxylation (e.g., at C-11 of myristic acid) under aerobic conditions [1] [9]. Yeast platforms like Yarrowia lipolytica offer distinct advantages due to their oleaginous nature and peroxisomal β-oxidation machinery. When engineered with heterologous hydratases or hydroxylases, these yeasts convert endogenous fatty acid pools into chiral HFAs at titers exceeding 280 mg/L . Fermentation parameters critically impact yield:
Table 1: Microbial Systems for Hydroxy Fatty Acid Production
Organism | Engineering Strategy | Precursor | HFA Titer | Key Enzymes |
---|---|---|---|---|
E. coli | CYP450BM3 + RhFRED reductase | Myristic acid | 120 mg/L | P450 monooxygenase |
Y. lipolytica | Fusarium hydratase expression | Oleic acid | 282 mg/L | Fatty acid hydratase |
Pseudomonas sp. | Native hydratase overexpression | Stearic acid | 85 mg/L | Oleate hydratase (OhyA) |
Eukaryotes hydroxylate myristic acid via compartmentalized pathways. In plants (e.g., Arabidopsis thaliana), endoplasmic reticulum (ER)-localized CYP86A and CYP94 families catalyze ω- or sub-terminal hydroxylation, though mid-chain (C-3/C-11) modifications remain rare [4] [9]. Mammals predominantly utilize peroxisomal β-oxidation to shorten hydroxy fatty acids, but hydroxylation of myristic acid occurs in the ER. Here, cytochrome P450 4F (CYP4F) isoforms introduce ω-hydroxyls, while CYP52 enzymes in fungi like Candida perform in-chain modifications [4] [9]. Notably, Yarrowia lipolytica coordinates cytosolic fatty acid activation, ER hydroxylation, and peroxisomal chain-shortening to produce δ-decalactone from linoleic acid—a model for dihydroxy acid synthesis . Key regulatory nodes include:
Table 2: Eukaryotic Subcellular Sites of Myristic Acid Modification
Organelle | Function | Key Enzymes | Product Examples |
---|---|---|---|
Endoplasmic Reticulum | Primary hydroxylation | CYP52, CYP4F, CYP86A | 11-OH myristic acid |
Peroxisomes | β-oxidation chain-shortening | ACOX, MFP-2 | 3-OH-tetradecanedioic acid |
Cytosol | Fatty acid activation | ACSL (Acyl-CoA synthetase) | Myristoyl-CoA |
Cytochrome P450 monooxygenases (CYPs) dictate the regiospecificity of myristic acid hydroxylation. CYP52 (e.g., CYP52A19 from Candida) hydroxylates C-11 with 85% selectivity due to a substrate-binding pocket that orients the fatty acid via hydrophobic residues (Phe³⁰¹, Leu¹⁰²) [4] [9]. Conversely, CYP4B1 (mammalian) favors ω-hydroxylation. The catalytic cycle requires:
Table 3: CYP450 Enzymes in Myristic Acid Hydroxylation
CYP Family | Source Organism | Regioselectivity | Catalytic Efficiency (min⁻¹·mM⁻¹) |
---|---|---|---|
CYP52A | Candida tropicalis | C-11 | 180 |
CYP4B1 | Homo sapiens | ω (C-14) | 55 |
CYP153A | Marinobacter sp. | C-3 | 320 |
CYP102A1 | Bacillus megaterium | C-11 | 420 |
Hydroxylation regiospecificity diverges sharply between prokaryotes and eukaryotes due to distinct enzymatic repertoires and metabolic constraints. Prokaryotes (e.g., E. coli, Pseudomonas) primarily employ soluble, NAD⁺-dependent hydratases like OhyA for C-10 hydration of unsaturated acids, yielding S-stereoisomers [9]. Their CYP450 systems (e.g., CYP152 peroxygenases) catalyze H₂O₂-dependent hydroxylation at C-3, avoiding electron-transfer complexes [9]. By contrast, eukaryotes (yeast, mammals) rely on membrane-bound CYP450s requiring CPR for NADPH coupling. This enables mid-chain (C-11) oxidation but limits reaction rates due to protein diffusion [4]. Key contrasts include:
Table 4: Prokaryotic vs. Eukaryotic Hydroxylation Capabilities
Feature | Prokaryotes | Eukaryotes |
---|---|---|
Primary Enzymes | Hydratases, CYP152 peroxygenases | CYP450 monooxygenases (CYP52/4) |
Cofactor | H₂O₂ (peroxygenases), NAD⁺ (hydratases) | NADPH + O₂ |
Regiospecificity | Dominant: C-3, C-10 | Dominant: C-11, ω-sites |
Max HFA Titer Reported | 220 mg/L (C-10 OH in E. coli) | 282 mg/L (γ-dodecalactone in yeast) |
Stereoselectivity | R-isomers (hydratases) | S-isomers (CYP450s) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0